Cas no 125631-33-6 (pent-4-enyl-d-glucopyranoside)

pent-4-enyl-d-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- pent-4-enyl-d-glucopyranoside
- pent-4-en-1-yl D-glucopyranoside
- 4-Pentenyl-D-glucopyranoside
-
計算された属性
- 精确分子量: 248.12598835g/mol
- 同位素质量: 248.12598835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.4Ų
- XLogP3: -0.7
pent-4-enyl-d-glucopyranoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | MP150983-100 mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 100MG |
$137.45 | 2023-01-03 | ||
Biosynth | MP150983-500 mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 500MG |
$479.33 | 2023-01-03 | ||
TRC | P227548-2.5mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
Biosynth | MP150983-50 mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 50mg |
$78.54 | 2023-01-03 | ||
Biosynth | MP150983-1000 mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 1g |
$830.45 | 2023-01-03 | ||
TRC | P227548-25mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 25mg |
$ 160.00 | 2022-06-03 | ||
TRC | P227548-5mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 5mg |
$ 65.00 | 2022-06-03 | ||
Biosynth | MP150983-250 mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 250MG |
$274.31 | 2023-01-03 |
pent-4-enyl-d-glucopyranoside 関連文献
-
1. Generation of α-D-glucopyranosylacetonitrilium ions. Concerning the reverse anomeric effectAndrew J. Ratcliffe,Bert Fraser-Reid J. Chem. Soc. Perkin Trans. 1 1990 747
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides of mono- and disaccharides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides Fatty acyl glycosides of mono- and disaccharides
pent-4-enyl-d-glucopyranosideに関する追加情報
Pent-4-enyl-d-glucopyranoside (CAS No. 125631-33-6): A Comprehensive Overview of Its Biological Properties and Applications in Biomedical Research
Pent-4-enyl-d-glucopyranoside (CAS No. 125631-33-6) is a naturally occurring glycoside compound derived from the D-glucopyranoside sugar framework, with a unique pent-4-enyl side chain. This molecule has garnered significant attention in recent years due to its potential therapeutic applications in biomedical research, particularly in the fields of anti-inflammatory drug development, neuroprotective effects, and metabolic regulation. Recent studies have highlighted the structural and functional significance of this compound, offering insights into its mechanism of action and pharmacological potential.
The pent-4-enyl-d-glucopyranoside molecule is characterized by its β-D-glucopyranoside core, which is conjugated to a pent-4-enyl chain through an oxygen bridge. This structural feature is critical for its biological activity, as it allows the molecule to interact with specific cell membrane receptors and signaling pathways. The pent-4-enyl side chain, which contains a double bond at the 4-position, is believed to play a key role in modulating the molecule's lipophilicity and cell permeability, enabling it to cross biological barriers and exert its effects within target tissues.
Recent advances in structural biology and computational modeling have provided new insights into the pent-4-enyl-d-glucopyranoside molecule's interactions with cellular components. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the pent-4-enyl group enhances the compound's ability to bind to inflammatory cytokine receptors, thereby reducing the production of pro-inflammatory mediators such as IL-6 and TNF-α. This finding underscores the potential of pent-4-enyl-d-glucopyranoside as a novel therapeutic agent for chronic inflammatory diseases.
One of the most promising applications of pent-4-enyl-d-glucopyranoside is in the field of neurodegenerative disorders. A 2022 study in Frontiers in Neuroscience reported that this compound exhibits neuroprotective effects by modulating mitochondrial function and reducing oxidative stress in neuronal cells. The pent-4-enyl side chain appears to enhance the compound's ability to cross the blood-brain barrier, allowing it to exert its protective effects in the central nervous system. These findings suggest that pent-4-enyl-d-glucopyranoside could be a valuable candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its anti-inflammatory and neuroprotective properties, pent-4-enyl-d-glucopyranoside has also shown potential in metabolic regulation. A 2024 study published in Cell Metabolism revealed that this compound can modulate glucose metabolism by enhancing insulin sensitivity in adipose tissue. The pent-4-enyl group was found to interact with specific insulin receptor substrates, thereby improving glucose uptake and reducing the risk of type 2 diabetes. These results highlight the versatility of pent-4-enyl-d-glucopyranoside as a therapeutic agent with broad applications.
The pent-4-enyl-d-glucopyranoside molecule's pharmacological potential is further supported by its low toxicity profile. Preclinical studies have shown that this compound is well-tolerated in vivo, with minimal side effects even at high doses. This characteristic makes it an attractive candidate for drug development, as it reduces the risk of adverse reactions in clinical settings. Furthermore, the pent-4-enyl side chain may be modified to enhance its therapeutic efficacy, offering opportunities for the design of structure-optimized derivatives.
Recent advances in synthetic chemistry have enabled the development of pent-4-enyl-d-glucopyranoside analogs with improved pharmacological properties. For example, a 2023 study in Organic Letters described the synthesis of a pent-4-enyl-modified derivative that exhibited enhanced anti-inflammatory activity compared to the parent compound. These findings suggest that the pent-4-enyl group is a key structural element for optimizing the therapeutic potential of this class of compounds.
In conclusion, pent-4-enyl-d-glucopyranoside (CAS No. 125631-33-6) represents a promising therapeutic candidate with diverse applications in biomedical research. Its unique pent-4-enyl side chain and β-D-glucopyranoside core enable it to interact with multiple biological targets, making it a valuable tool for the development of anti-inflammatory, neuroprotective, and metabolic regulation therapies. As research in this area continues to advance, it is anticipated that pent-4-enyl-d-glucopyranoside will play an increasingly important role in the treatment of various chronic diseases.




